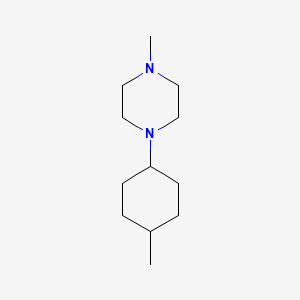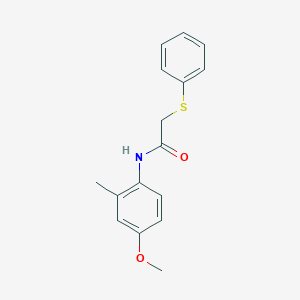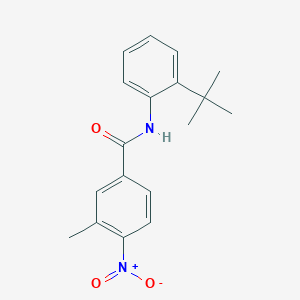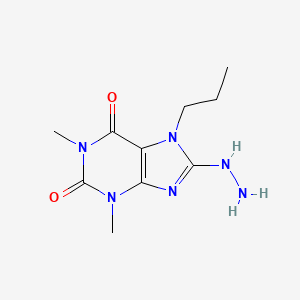![molecular formula C18H19N5O2 B5819035 2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5819035.png)
2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione, commonly known as CPI-1189, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoindoline compounds and is known to interact with various receptors in the central nervous system.
作用机制
The exact mechanism of action of CPI-1189 is not fully understood. However, it is known to interact with various receptors in the central nervous system, including dopamine D2, serotonin 5-HT1A, and sigma-1 receptors. It has been suggested that CPI-1189 may act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. It may also interact with sigma-1 receptors, which are involved in various cellular processes, including calcium signaling and neuronal protection.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. It has also been shown to have potential neuroprotective effects, including the ability to protect against oxidative stress and inflammation. CPI-1189 has also been shown to have potential antipsychotic, antidepressant, and anxiolytic effects.
实验室实验的优点和局限性
One of the main advantages of CPI-1189 for lab experiments is its ability to interact with multiple receptors in the central nervous system. This makes it a potentially useful tool for studying various neurological and psychiatric disorders. However, one of the main limitations of CPI-1189 is its complex synthesis method, which may limit its availability for research purposes.
未来方向
There are several future directions for the study of CPI-1189. One potential direction is the further exploration of its potential therapeutic applications, including its use in the treatment of schizophrenia, depression, anxiety, and other psychiatric disorders. Another potential direction is the study of its potential neuroprotective effects and its use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of CPI-1189 and its interactions with various receptors in the central nervous system.
合成方法
The synthesis of CPI-1189 is a complex process that involves several steps. The first step involves the reaction of 2,3-dichlorophthalic anhydride with 2-aminopyrimidine to form 2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione. This intermediate is then reacted with 1-(4-piperazinyl) ethanone to form CPI-1189. The final product is obtained after several purification steps.
科学研究应用
CPI-1189 has been extensively studied for its potential therapeutic applications. It has been shown to interact with various receptors in the central nervous system, including dopamine D2, serotonin 5-HT1A, and sigma-1 receptors. It has been studied for its potential use in the treatment of schizophrenia, depression, anxiety, and other psychiatric disorders. CPI-1189 has also been shown to have potential neuroprotective effects and has been studied for its use in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
2-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-16-14-4-1-2-5-15(14)17(25)23(16)13-10-21-8-11-22(12-9-21)18-19-6-3-7-20-18/h1-7H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFQBFYOIPUMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5818958.png)


![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)

![4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5818997.png)
![1-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5819000.png)

![5-amino-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B5819018.png)
![ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5819019.png)
![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)
![2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819045.png)

![N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5819057.png)